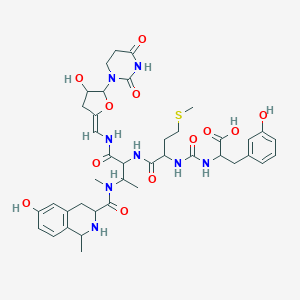
Napsamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napsamycin D is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Napsamycin D has been the subject of several scientific studies due to its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, Napsamycin D has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays an important role in the prevention and treatment of cancer.
Wirkmechanismus
The mechanism of action of Napsamycin D is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemische Und Physiologische Effekte
Napsamycin D has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Napsamycin D in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using Napsamycin D in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on Napsamycin D. One area of research could be the development of new synthetic methods for the compound, which could make it more readily available for use in lab experiments. Another area of research could be the development of new formulations of Napsamycin D that are more soluble in water, which could make it easier to work with in certain experimental setups. Finally, future research could focus on the development of new anti-cancer drugs based on the structure of Napsamycin D.
Eigenschaften
CAS-Nummer |
144379-27-1 |
|---|---|
Produktname |
Napsamycin D |
Molekularformel |
C40H52N8O12S |
Molekulargewicht |
869 g/mol |
IUPAC-Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |
InChI-Schlüssel |
AZGANZVUWUCOGH-XHPQRKPJSA-N |
Isomerische SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Kanonische SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Synonyme |
napsamycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





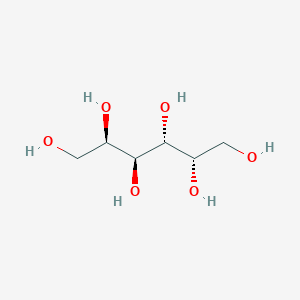
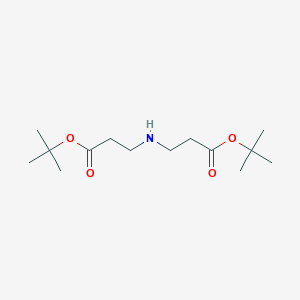
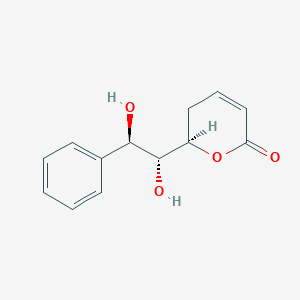
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
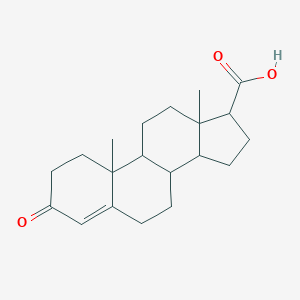
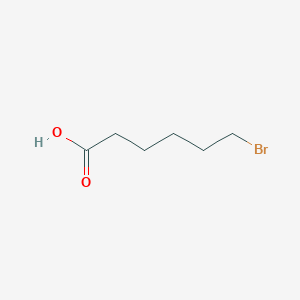
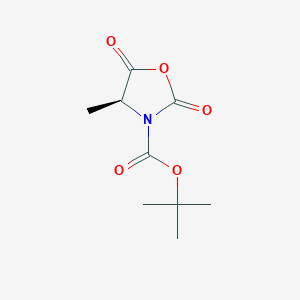
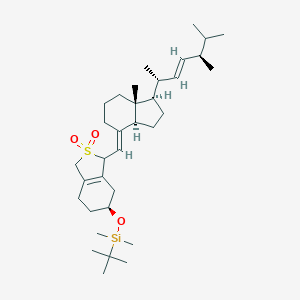
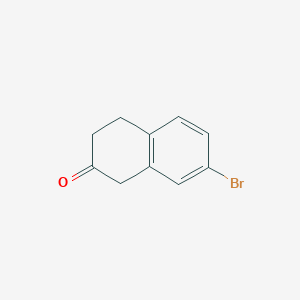
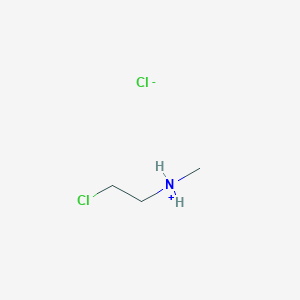
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
